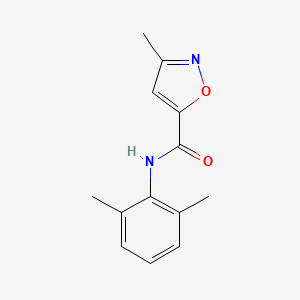

5-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-3-methyl-

Description

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-3-methyl-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-8-5-4-6-9(2)12(8)14-13(16)11-7-10(3)15-17-11/h4-7H,1-3H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHVARLQQOOSNBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=NO2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40156515 | |

| Record name | 5-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130403-05-3 | |

| Record name | 5-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130403053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 5-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-3-methyl- involves several steps. One common synthetic route includes the reaction of 2,6-dimethylaniline with isoxazole-3-carboxylic acid under specific reaction conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboxamide bond. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

5-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-3-methyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

Substitution: The compound can undergo substitution reactions, particularly at the isoxazole ring, using reagents such as halogens or alkylating agents. These reactions can lead to the formation of substituted derivatives with different functional groups.

Scientific Research Applications

5-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-3-methyl- is a compound with significant potential in various scientific research applications. This article explores its applications, focusing on its chemical properties, biological activities, and case studies that highlight its effectiveness in different fields.

Structure

The compound's structure can be represented as follows:

- Chemical Structure :

This structure is critical for its interaction with biological targets.

Anticonvulsant Properties

One of the most notable applications of this compound is in the field of neurology, particularly for its anticonvulsant properties. Research indicates that 5-Isoxazolecarboxamide derivatives may exhibit efficacy in treating epilepsy and other seizure disorders. Studies have shown that these compounds can modulate neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) receptors, which play a crucial role in neuronal excitability.

Anti-inflammatory Effects

In addition to its anticonvulsant activity, this compound has been investigated for anti-inflammatory effects. The modulation of inflammatory pathways suggests potential applications in treating conditions such as arthritis and other inflammatory diseases. The mechanism involves inhibiting pro-inflammatory cytokines and mediators, thereby reducing inflammation.

Antitumor Activity

Recent studies have also explored the antitumor potential of 5-Isoxazolecarboxamide derivatives. Preliminary data indicate that these compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. This opens avenues for further research into their use as chemotherapeutic agents.

Study 1: Anticonvulsant Efficacy

A study conducted on animal models demonstrated that 5-Isoxazolecarboxamide exhibited significant anticonvulsant effects compared to control groups. The compound was administered at varying doses, revealing a dose-dependent response in seizure reduction. The study concluded that this compound could serve as a basis for developing new anticonvulsant medications.

Study 2: Anti-inflammatory Mechanisms

In vitro studies assessing the anti-inflammatory properties of 5-Isoxazolecarboxamide showed a marked decrease in the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages. These findings suggest that the compound could be beneficial in managing chronic inflammatory conditions.

Study 3: Antitumor Activity

A recent investigation into the antitumor effects of this compound involved various cancer cell lines. Results indicated that treatment with 5-Isoxazolecarboxamide led to significant reductions in cell viability and induced apoptosis in cancer cells. This supports the potential application of this compound in cancer therapy.

Mechanism of Action

The mechanism of action of 5-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Compound 63 : N-(5-Chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide

- CAS: Not specified

- Molecular Formula : C₁₇H₁₃ClFN₂O₃

- Molecular Weight : 347.06 g/mol

- Key Differences :

- Isoxazole-3-carboxamide (vs. 5-carboxamide in the target compound).

- Substituted phenyl groups: 5-chloro-2-methylphenyl (electron-withdrawing Cl) and 4-fluoro-3-hydroxyphenyl (polar -OH group).

- Biological Relevance :

N-(2,6-Dimethylphenyl)-5-propan-2-yl-oxazole-3-carboxamide

- CAS : 130402-97-0

- Molecular Formula : C₁₅H₂₀N₂O₂

- Molecular Weight : 260.33 g/mol

- Key Differences :

- Oxazole ring (vs. isoxazole), altering electronic distribution and ring strain.

- Propan-2-yl substituent at oxazole position 5 (bulkier than the target’s methyl group).

- Implications :

5-Methyl-N-[2-methyl-6-(1-methylethyl)phenyl]isoxazole-3-carboxamide

- CAS : 130403-03-1

- Molecular Formula : C₁₅H₁₈N₂O₂

- Molecular Weight : 258.32 g/mol

- Key Differences :

- Isoxazole-3-carboxamide with a 2-methyl-6-isopropylphenyl substituent.

- Increased steric bulk at the phenyl ring.

- Implications :

Functional Group Modifications in Pesticide Analogs

Metalaxyl and Benalaxyl

- Structure : Alanine derivatives with 2,6-dimethylphenyl and acyl groups (methoxyacetyl, phenylacetyl).

- Key Differences :

- Lack of isoxazole/oxazole rings; instead, they feature amide-linked alanine backbones.

- Relevance :

Comparative Data Table

Key Findings and Implications

Substitution Position : The 5-carboxamide position in the target compound distinguishes it from 3-carboxamide analogs (e.g., Compound 63), which exhibit biological activity linked to electronegative substituents .

Heterocycle Choice : Isoxazole (O-N adjacent) vs. oxazole (O-N separated) alters electronic properties and ring strain, impacting stability and interaction with biological targets .

Steric Effects : Bulkier substituents (e.g., isopropyl in CAS 130403-03-1) reduce solubility but may enhance target selectivity through steric hindrance .

Pharmacophore Relevance : The 2,6-dimethylphenyl group appears in pesticides and pharmaceuticals, suggesting its utility in molecular recognition .

Biological Activity

5-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-3-methyl- is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the compound's biological activity, mechanisms of action, pharmacokinetics, and comparative studies with related compounds.

Structural Characteristics

The compound is characterized by its unique structural features:

- Molecular Formula : C13H14N2O3

- Functional Groups : Isoxazole ring and carboxamide group

These structural components are critical in determining the compound's reactivity and biological effects.

Antimicrobial Properties

Research indicates that 5-Isoxazolecarboxamide derivatives exhibit antimicrobial activity. A study found that various isoxazole carboxamide derivatives showed significant antibacterial effects against multiple strains of bacteria, highlighting their potential as therapeutic agents against infections .

Anti-inflammatory Effects

The compound has been shown to modulate inflammatory responses. Its mechanism involves the inhibition of specific enzymes linked to inflammatory pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory mediators .

The biological activity of 5-Isoxazolecarboxamide is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The following table summarizes the mechanisms identified in various studies:

| Biological Activity | Mechanism | Target Enzyme/Receptor |

|---|---|---|

| Antimicrobial | Inhibition of cell wall synthesis | Various bacterial enzymes |

| Anti-inflammatory | Inhibition of COX enzymes | COX-1 and COX-2 |

| Anticonvulsant | Modulation of neuronal excitability | Sodium channels |

Pharmacokinetics

A study on the pharmacokinetics of a related compound, N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (D2624), provides insights into absorption and metabolism. After oral administration in rats and humans:

- The compound was well absorbed (93% in rats) but showed low bioavailability (5.3%) due to extensive first-pass metabolism.

- Key metabolites identified included D3017 (primary alcohol) and 2,6-dimethylaniline (2,6-DMA), with a significant proportion of the dose being metabolized into these forms .

Case Studies and Research Findings

- Anticonvulsant Activity : A study investigated D2624 as a potential anticonvulsant agent related to lidocaine. It showed promise due to its metabolic pathways leading to active metabolites capable of exerting pharmacological effects .

- Antibacterial Evaluation : Another research effort synthesized novel isoxazole carboxamide derivatives and evaluated their antimicrobial properties using minimum inhibitory concentration (MIC) assays. The results indicated strong antibacterial activity across various strains .

Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds reveal differences in biological activity based on functional group variations:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| 5-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-3-methyl- | Methyl group at 3-position | Anti-inflammatory |

| 5-Isoxazolecarboxamide, N-(2,6-dimethylphenyl)-3-methoxy- | Methoxy group at 3-position | Enhanced solubility |

| N-(2,6-Dimethylphenyl)-5-(methoxymethyl)isoxazole-3-carboxamide | Methoxymethyl group | Potentially different reactivity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.